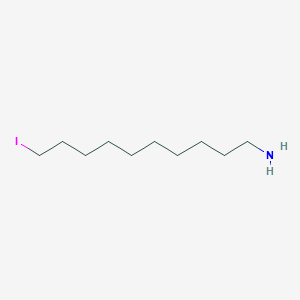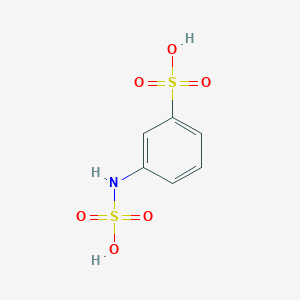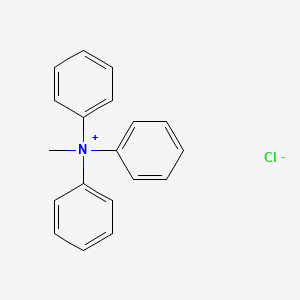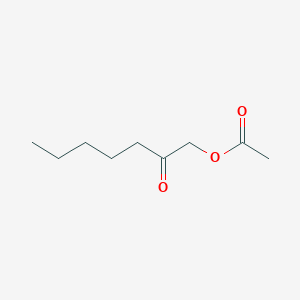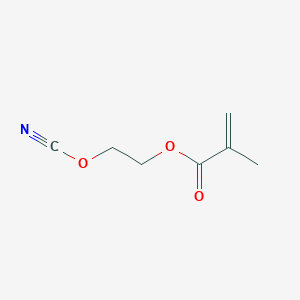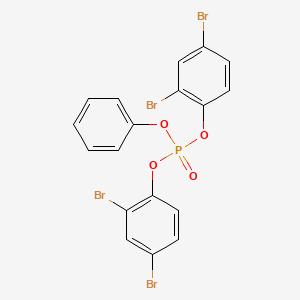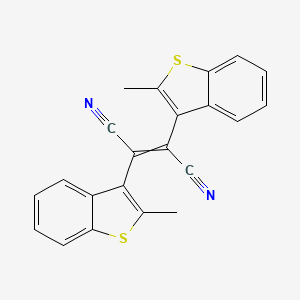
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile is a compound belonging to the class of diarylethenes. These compounds are known for their photochromic properties, which means they can change color when exposed to light.
Métodos De Preparación
The synthesis of 2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile typically involves the reaction of 2-methyl-1-benzothiophene with appropriate reagents under controlled conditions. One common method involves the use of ionic liquid solutions, which have been shown to significantly improve the yield of the desired product compared to conventional organic solvents . The reaction conditions often include the use of ultraviolet (UV) light to induce cyclization reactions, leading to the formation of the closed-ring isomers .
Análisis De Reacciones Químicas
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile undergoes various types of chemical reactions, including:
Oxidation: The oxidation of sulfur atoms in the compound can enhance its fluorescence properties.
Reversible Photoswitching: The compound can switch between fluorescent and non-fluorescent states upon exposure to different wavelengths of light.
Common reagents used in these reactions include UV light and various oxidizing agents. The major products formed from these reactions are the closed-ring isomers, which exhibit enhanced fluorescence properties .
Aplicaciones Científicas De Investigación
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile has several scientific research applications:
Super-Resolution Fluorescence Microscopy: The compound’s ability to switch between fluorescent and non-fluorescent states makes it useful for super-resolution imaging techniques.
Optical Memory Media: Its photochromic properties allow it to be used in optical memory devices, where data can be stored and retrieved using light.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile involves its photochromic properties. Upon exposure to UV light, the compound undergoes a cyclization reaction, forming a closed-ring isomer that emits strong fluorescence. This process is reversible, and the compound can revert to its original form upon exposure to visible light . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to absorb and emit light at specific wavelengths .
Comparación Con Compuestos Similares
2,3-Bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile is unique compared to other similar compounds due to its high fluorescence quantum yield and its ability to undergo reversible photoswitching. Similar compounds include:
1,2-Bis(2-alkyl-4-methyl-5-phenyl-3-thienyl)perfluorocyclopentenes: These compounds also exhibit photochromic properties but may have different fluorescence characteristics.
1,2-Bis(2-alkyl-1-benzothiophen-3-yl)perfluorocyclopentenes: These compounds are structurally similar but may differ in their chemical reactivity and fluorescence properties.
Propiedades
Número CAS |
122641-55-8 |
|---|---|
Fórmula molecular |
C22H14N2S2 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
2,3-bis(2-methyl-1-benzothiophen-3-yl)but-2-enedinitrile |
InChI |
InChI=1S/C22H14N2S2/c1-13-21(15-7-3-5-9-19(15)25-13)17(11-23)18(12-24)22-14(2)26-20-10-6-4-8-16(20)22/h3-10H,1-2H3 |
Clave InChI |
ISQLDCLNIPSOCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2S1)C(=C(C#N)C3=C(SC4=CC=CC=C43)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
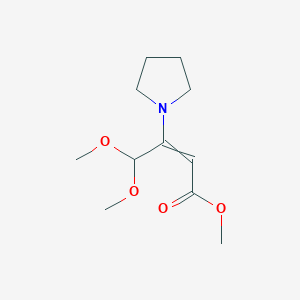

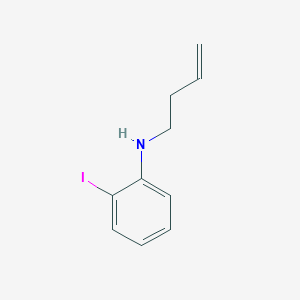
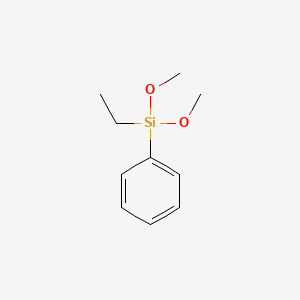
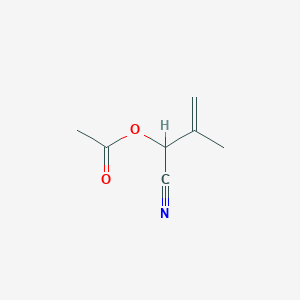
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
